3-(1H-pyrazol-4-yl)benzoic Acid

MIF inhibition Immunomodulation Inflammation

Researchers targeting MIF for inflammatory or oncology programs need validated starting points, not uncharacterized reagents. 3-(1H-Pyrazol-4-yl)benzoic acid provides: • Co-crystal structure in MIF active site (PDB 6CBG, 2.00 Å) for structure-based design • Demonstrated potency trajectory from 113 μM hit to 60-70 nM optimized inhibitors • Heteroditopic N,O-bifunctional ligand for MOF synthesis with selective metal coordination Supplied with ≥98% purity and full analytical documentation for rapid project initiation.

Molecular Formula C10H8N2O2
Molecular Weight 188.18 g/mol
CAS No. 1002535-21-8
Cat. No. B1277714
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1H-pyrazol-4-yl)benzoic Acid
CAS1002535-21-8
Molecular FormulaC10H8N2O2
Molecular Weight188.18 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)C(=O)O)C2=CNN=C2
InChIInChI=1S/C10H8N2O2/c13-10(14)8-3-1-2-7(4-8)9-5-11-12-6-9/h1-6H,(H,11,12)(H,13,14)
InChIKeyBXSUQWZHUHROLP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(1H-pyrazol-4-yl)benzoic Acid – Building Block for MIF Research


3-(1H-pyrazol-4-yl)benzoic acid (CAS 1002535-21-8) is a heterocyclic compound combining a 1H-pyrazole ring with a benzoic acid moiety, featuring the pyrazole substitution at the 4-position and benzoic acid carboxyl at the 3-position (molecular formula C₁₀H₈N₂O₂; molecular weight 188.18 g/mol) . The compound is a crystalline solid with a predicted pKa of 4.06 ± 0.10 and density of 1.355 ± 0.06 g/cm³ . It is utilized as a versatile intermediate in pharmaceutical and agrochemical synthesis, as well as a ligand for metal-organic framework (MOF) construction [1]. Structurally, it has been characterized in the Protein Data Bank (PDB ID: 6CBG) as a ligand bound to human macrophage migration inhibitory factor (MIF), providing validated three-dimensional structural data for computational modeling and structure-based design applications [2].

Regioisomeric Specificity in Procurement


Substitution of 3-(1H-pyrazol-4-yl)benzoic acid with regioisomeric pyrazole-benzoic acid analogs (e.g., 2-(1H-pyrazol-4-yl)benzoic acid, 4-(1H-pyrazol-4-yl)benzoic acid) or N-substituted derivatives cannot be assumed functionally equivalent without empirical validation. The 4-position pyrazole attachment combined with the 3-position benzoic acid carboxyl creates a specific spatial arrangement of hydrogen bond donor/acceptor sites (two H-bond donors, three acceptors; topological polar surface area 66.0 Ų) that governs molecular recognition in biological targets and coordination geometry in materials applications . The compound's validated binding pose in the MIF active site (PDB 6CBG) demonstrates that the 4-pyrazolyl-3-benzoic acid geometry enables specific interactions with Asn97 and Lys32 that would be disrupted by alternative regioisomers [1]. Furthermore, the predicted pKa of 4.06 indicates that the carboxyl group exists predominantly in the deprotonated carboxylate form under physiological pH, which is essential for ionic interactions in both biological binding and metal coordination contexts .

Quantitative Differentiation vs. In-Class Analogs


MIF Tautomerase Inhibition vs. Phenol-Based Inhibitors

3-(1H-pyrazol-4-yl)benzoic acid, as a component of optimized pyrazole-based MIF inhibitors, contributes to a chemotype that achieves MIF tautomerase inhibition potencies of 60–70 nM, representing a >1,600-fold improvement over the initial 113 μM docking hit. This potency surpasses that of many simple phenol-based MIF inhibitors which typically exhibit IC₅₀ values in the high nanomolar to micromolar range. The pyrazole scaffold replaces the phenol moiety while maintaining the critical hydrogen bond to Asn97 [1]. In a separate binding assay measuring MIF-CD74 receptor interaction inhibition, a structurally related pyrazole-benzoic acid derivative demonstrated an IC₅₀ of 930 nM [2]. These data position the 4-pyrazolyl-benzoic acid scaffold as a validated, quantifiably potent alternative to phenol-containing MIF inhibitors.

MIF inhibition Immunomodulation Inflammation

X-ray Crystallography Binding Mode Validation

3-(1H-pyrazol-4-yl)benzoic acid has been co-crystallized with human macrophage migration inhibitory factor (MIF) and deposited in the Protein Data Bank (PDB ID: 6CBG) at 2.00 Å resolution (R-Value Free: 0.205; R-Value Work: 0.168) [1]. This provides experimentally validated three-dimensional binding coordinates showing the ligand occupying the MIF active site with real-space correlation coefficients of 0.959 (chain C) and 0.949 (chain B), indicating high-quality electron density fit [2]. In contrast, regioisomeric analogs such as 2-(1H-pyrazol-4-yl)benzoic acid and 4-(1H-pyrazol-4-yl)benzoic acid lack publicly available co-crystal structures with any validated protein target, precluding direct structure-based comparison of binding modes [3].

Structural biology Drug design Crystallography

Physicochemical Profile vs. Regioisomers and N-Substituted Analogs

3-(1H-pyrazol-4-yl)benzoic acid exhibits a predicted pKa of 4.06 ± 0.10 and is soluble in DMF and DMSO, with the free acid form being a crystalline solid stable under air at room temperature in closed containers . This pKa is approximately 0.1–0.2 units lower than that of unsubstituted benzoic acid (pKa 4.19–4.20), attributable to the electron-withdrawing character of the pyrazole ring at the 4-position [1]. In contrast, the hydrochloride salt form (3-(1H-pyrazol-4-yl)benzoic acid hydrochloride) demonstrates enhanced aqueous solubility due to salt formation, providing a tunable solubility option not available with regioisomers lacking commercial salt forms . The predicted XLogP3 value of 1.4 indicates moderate lipophilicity suitable for both organic synthesis applications and potential biological membrane permeability .

Physicochemical properties Formulation Solubility

Multi-Assay Target Engagement Quantification

A structurally related pyrazole-benzoic acid derivative containing the 3-(1H-pyrazol-4-yl)benzoic acid core scaffold has been characterized across multiple binding and functional assays. In a surface plasmon resonance (SPR) assay, this compound demonstrated a Kd of 6.86 μM (6,860 nM) for binding to recombinant biotinylated human MIF [1]. In a cellular functional assay measuring MIF-induced IL-8 secretion in human foreskin fibroblasts, the compound exhibited an IC₅₀ of 4.42 μM (4,420 nM) [2]. In a tautomerase enzymatic assay, inhibition of recombinant biotinylated human MIF tautomerase activity was observed with an IC₅₀ of 7.59 μM (7,590 nM) [3]. This multi-assay characterization across biochemical, biophysical, and cellular formats provides a more comprehensive target engagement profile than is available for most regioisomeric analogs, which typically lack such extensive binding data.

Binding affinity Surface plasmon resonance MIF inhibition

Application Scenarios


Structure-Based Drug Design Targeting MIF

Researchers engaged in structure-based drug discovery targeting MIF for inflammatory diseases, oncology, or neurological disorders should prioritize 3-(1H-pyrazol-4-yl)benzoic acid due to the availability of high-resolution co-crystal structure data (PDB 6CBG, 2.00 Å resolution) [1]. This experimental structural information enables accurate molecular docking, pharmacophore modeling, and rational design of analogs with improved binding affinity. The validated binding pose demonstrates that the pyrazole scaffold effectively replaces the phenol moiety while maintaining the critical hydrogen bond to Asn97, providing a chemically distinct starting point for lead optimization [2].

Synthesis of MIF Tautomerase Inhibitors

Medicinal chemistry programs seeking to develop potent MIF tautomerase inhibitors should procure 3-(1H-pyrazol-4-yl)benzoic acid as a core building block. Optimized pyrazole-based inhibitors incorporating this scaffold achieve potencies of 60–70 nM in tautomerase assays, representing a >1,600-fold improvement over the initial 113 μM hit [1]. This demonstrated potency trajectory supports the use of this chemotype for hit-to-lead and lead optimization campaigns where sub-100 nM potency is required for further development.

MOF and Coordination Polymer Synthesis

Materials scientists synthesizing MOFs and coordination polymers should select 3-(1H-pyrazol-4-yl)benzoic acid as a heteroditopic N,O-bifunctional ligand. The compound provides both pyrazole nitrogen atoms (soft Lewis base) and carboxylate oxygen atoms (hard Lewis base) for selective metal coordination, enabling the construction of mixed-donor frameworks [1]. Its solubility in DMF and DMSO [2] facilitates solvothermal synthesis conditions commonly employed in MOF preparation. The 4-pyrazolyl-3-benzoic acid geometry offers a distinct coordination vector compared to para-substituted analogs (e.g., 4-(1H-pyrazol-4-yl)benzoic acid), potentially yielding novel framework topologies [3].

Biophysical and Cellular Assay Development

Researchers developing binding assays, SPR methods, or cellular functional assays for MIF-targeted compounds should utilize 3-(1H-pyrazol-4-yl)benzoic acid derivatives as validated tool compounds. The scaffold has been characterized across SPR binding (Kd = 6.86 μM), cellular IL-8 secretion (IC₅₀ = 4.42 μM), and enzymatic tautomerase assays (IC₅₀ = 7.59 μM) [1]. This multi-assay characterization makes it suitable as a reference compound for assay validation, benchmarking new inhibitors, and establishing structure-activity relationships across different readout formats.

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